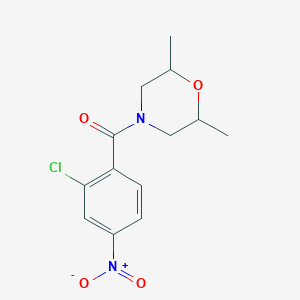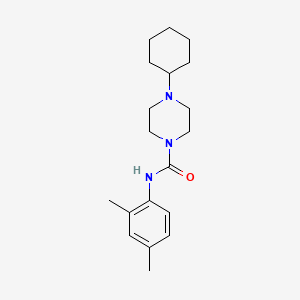![molecular formula C13H16Cl2N2O2S B5337448 2-[(2,5-dichlorophenyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5337448.png)
2-[(2,5-dichlorophenyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2,5-dichlorophenyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazine ring, and a sulfonyl group attached to a dichlorophenyl moiety. This compound is part of the pyrrolopyrazine family, known for its diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,5-dichlorophenyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine typically involves cyclization reactions. One common method is the cyclization of 1-phenyl-2-(1H-pyrrol-1-yl)ethanone with appropriate reagents under metal-free conditions . The reaction conditions often include the use of organic solvents and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization processes, utilizing automated reactors to maintain consistent reaction conditions. The use of high-purity starting materials and optimized reaction parameters ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2,5-dichlorophenyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrrolopyrazine derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(2,5-dichlorophenyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for potential use in drug development, particularly for its anti-inflammatory and antitumor activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[(2,5-dichlorophenyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine involves interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit kinase activity, which is crucial in cell signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolo[1,2-a]pyrazine derivatives: These compounds share the same core structure but differ in their substituents, leading to varied biological activities.
5H-pyrrolo[2,3-b]pyrazine derivatives: These compounds have a different ring fusion pattern and exhibit distinct biological activities, such as kinase inhibition.
Uniqueness
2-[(2,5-dichlorophenyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dichlorophenyl sulfonyl group enhances its stability and reactivity, making it a valuable compound in medicinal chemistry .
Eigenschaften
IUPAC Name |
2-(2,5-dichlorophenyl)sulfonyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O2S/c14-10-3-4-12(15)13(8-10)20(18,19)17-7-6-16-5-1-2-11(16)9-17/h3-4,8,11H,1-2,5-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMZXJDXLAMJYGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CCN2C1)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
47.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199067 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[4-(difluoromethoxy)phenyl]-2-{[4-methyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B5337365.png)
![4-({[(1,3-benzodioxol-5-ylamino)carbonyl]amino}methyl)benzoic acid](/img/structure/B5337370.png)

![3-(5-chloro-2-methoxyphenyl)-5-[(2,3-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5337406.png)
![6-[(diethylamino)methyl]-N-(2,3-dihydroxypropyl)-N-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5337412.png)
![2-[(E)-2-(2-bromophenyl)ethenyl]-8-methoxyquinoline](/img/structure/B5337419.png)
![5-(1H-indol-1-ylmethyl)-N-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazole-3-carboxamide](/img/structure/B5337426.png)

![2-(2-{[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}pyrazolo[1,5-a]pyrimidin-6-yl)ethanol](/img/structure/B5337440.png)
![1-[(5-chloro-2-thienyl)sulfonyl]-4-(ethylsulfonyl)piperazine](/img/structure/B5337453.png)
![1-(ethylsulfonyl)-N-[1-(2-methoxyphenyl)ethyl]-3-piperidinecarboxamide](/img/structure/B5337461.png)
![N-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}-2-furamide](/img/structure/B5337470.png)
![1-[(3-fluoro-4-methoxyphenyl)sulfonyl]azepane](/img/structure/B5337473.png)
![N-[2-(1-azepanyl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5337483.png)
